

A Comparative Analysis of Predicted and Experimental Properties of Diisobutyl Succinate

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Compound of Interest

Compound Name: *Diisobutyl succinate*

Cat. No.: *B1581793*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted and experimentally determined physicochemical properties of **Diisobutyl succinate** (CAS No: 925-06-4), a butanedioic acid ester. Understanding the correlation between computational predictions and real-world measurements is crucial for modeling, screening, and process development. This document summarizes key data in a comparative format, outlines the methodologies for experimental determination, and visualizes the workflow for property validation.

Correlation of Predicted and Experimental Data

Computational models offer a rapid, cost-effective method for estimating the properties of chemical compounds. These predictions, often based on quantitative structure-property relationship (QSPR) models or other computational chemistry approaches, are valuable for initial screening and hypothesis testing. However, experimental validation remains the gold standard. The following tables present a side-by-side comparison of predicted and experimental values for key physicochemical properties of **Diisobutyl succinate**, sourced from various chemical databases.

Table 1: Physicochemical Properties of **Diisobutyl Succinate**

Property	Predicted/Estimated Value	Experimental Value
Molecular Formula	C ₁₂ H ₂₂ O ₄	C ₁₂ H ₂₂ O ₄
Molecular Weight	230.30 g/mol [1][2]	-
Density	0.982 g/cm ³ [2][3]	0.967 g/cm ³ [4]
Boiling Point	252.6 °C (at 760 mmHg)[2][3]	216 °C[4]
Flash Point	109.8 °C (Closed Cup, est.)[2]	-
logP (Octanol/Water)	2.165 - 3.004[2][4][5]	-
Refractive Index	1.434[2]	-
Vapor Pressure	0.019 mmHg @ 25 °C (est.)	-

Note: Experimental values for some properties like Flash Point, logP, and Refractive Index were not explicitly available in the searched literature, though estimated or predicted values are common.

Experimental Protocols

The experimental values cited in this guide are determined by established laboratory methods. Below are detailed protocols for the key experiments.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common and effective method for its determination, especially with small sample volumes, is the Thiele tube method.[6][7]

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner), and a suitable bath liquid (e.g., mineral oil).[6][8]
- Procedure:
 - A small amount of the liquid sample (a few mL) is placed into the small test tube.

- The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in the Thiele tube containing the bath liquid.[7]
- The side arm of the Thiele tube is gently heated, which allows for uniform heating of the bath via convection currents.[6]
- As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]
- The heat is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[6]

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. The ASTM D4052 standard test method utilizes a digital density meter for precise measurements.[1][3]

- Apparatus: Digital density meter, typically featuring an oscillating U-tube.[3]
- Principle: A small volume of the liquid sample (approx. 1-2 mL) is introduced into the oscillating sample tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[9]
- Procedure:
 - The instrument is calibrated using standard reference materials of known density (e.g., dry air and pure water).
 - The sample is injected into the clean, dry U-tube, ensuring no air bubbles are present, as they can affect the measurement.[1][10]
 - The tube is oscillated, and its characteristic frequency is measured.

- Using calibration data, the instrument calculates the density of the sample at the test temperature.[9] This method is applicable to liquids with viscosities typically below 15,000 mm²/s.[1]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The Pensky-Martens closed-cup method (standardized as ASTM D93) is widely used.[5][11]

- Apparatus: Pensky-Martens closed-cup tester, which includes a brass test cup, a close-fitting lid with apertures, a stirrer, a heat source, and an ignition source.[5][11]
- Procedure:
 - The sample is placed in the test cup up to a specified mark.
 - The lid is secured, and the sample is heated at a controlled, constant rate while being continuously stirred.[11]
 - At regular temperature intervals, the stirring is stopped, and the ignition source (a small flame) is dipped into the vapor space of the cup through an aperture in the lid.[5][12]
 - The test is repeated until a distinct "flash" is observed inside the cup.[12]
 - The temperature at which this flash occurs, corrected for barometric pressure, is recorded as the flash point.[5]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and is commonly measured using an Abbe refractometer.[13][14]

- Apparatus: Abbe refractometer, light source (typically a sodium D-line lamp, 589 nm), and a constant temperature water bath.[13]
- Procedure:

- The refractometer prisms are cleaned and calibrated using a standard of known refractive index, such as distilled water.[\[15\]](#)
- A few drops of the liquid sample are placed on the surface of the measuring prism.
- The prisms are closed to spread the liquid into a thin film. The temperature is allowed to stabilize, as refractive index is temperature-dependent.[\[13\]](#)
- While looking through the eyepiece, the adjustment knob is turned until the light-dark boundary line is centered on the crosshairs.
- If using white light, a compensator is adjusted to eliminate any color fringes from the boundary line.
- The refractive index is then read directly from the instrument's calibrated scale.[\[13\]](#)

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is critical in drug development for predicting absorption and distribution. The shake-flask method is the traditional and most direct way to measure it.[\[16\]](#)[\[17\]](#)

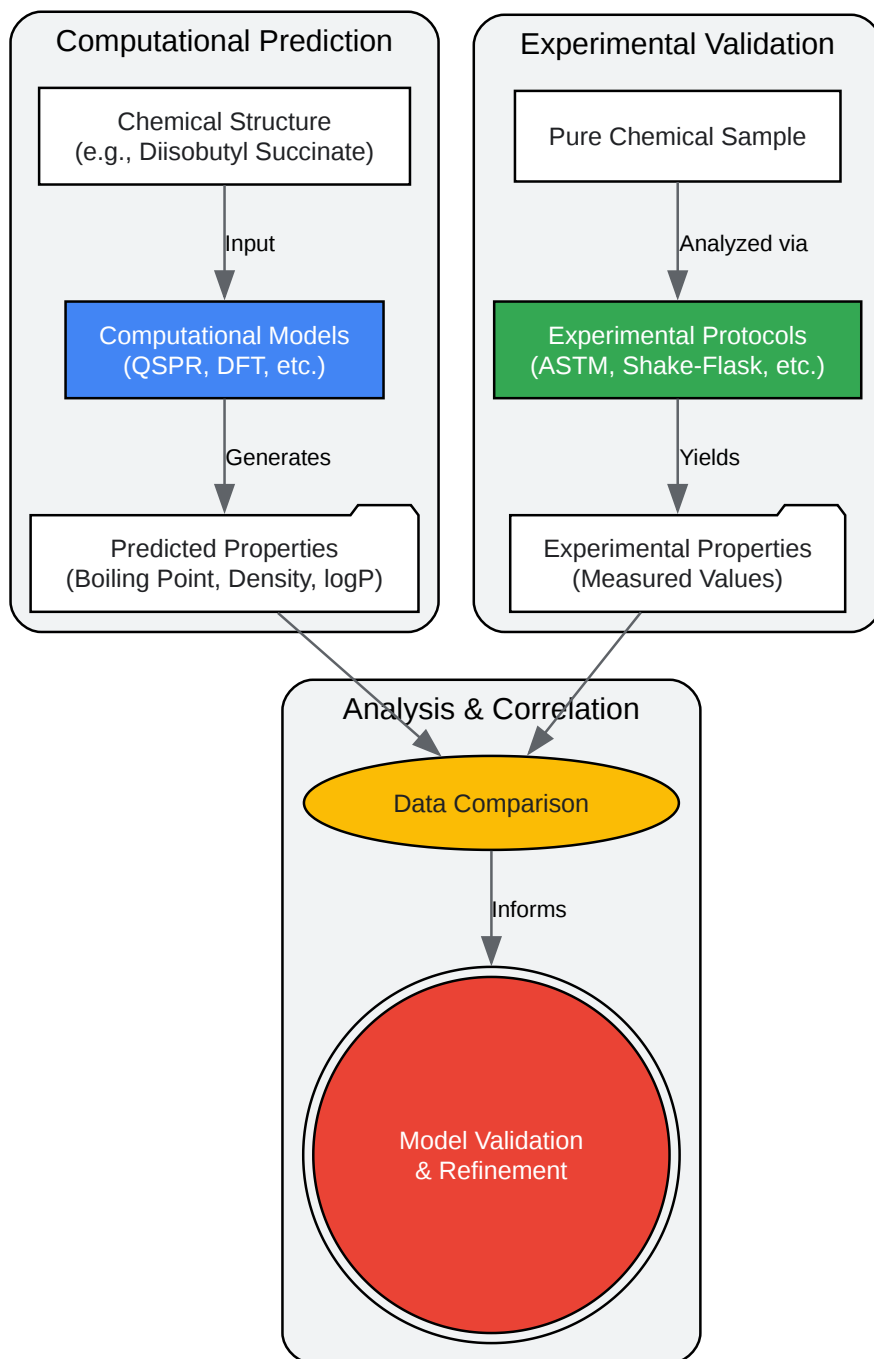
- Apparatus: Glass flasks with stoppers, mechanical shaker, centrifuge, and an analytical instrument to determine concentration (e.g., HPLC or UV-Vis spectrophotometer).
- Materials: High-purity n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for logD measurement).[\[18\]](#)
- Procedure:
 - n-octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.
 - A known amount of the compound is dissolved in one of the phases (usually n-octanol).
 - The solution is combined with a known volume of the other phase in a flask.

- The flask is shaken for a set period (e.g., several hours) to allow the compound to partition between the two phases until equilibrium is reached.[\[17\]](#)
- The mixture is then centrifuged to ensure complete separation of the two immiscible layers.[\[16\]](#)
- The concentration of the compound in each phase is accurately measured using an appropriate analytical technique.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[\[17\]](#)

Visualization of the Property Comparison Workflow

The following diagram illustrates the logical workflow for comparing computationally predicted chemical properties against experimentally validated data.

Workflow for Comparing Predicted and Experimental Properties

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Caption: Workflow for comparing predicted and experimental chemical properties.

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